Scaffold Differentiation: Dual-Halogen 439107-65-0 vs. Optimized KDR Inhibitor 3g in Kinase Profiling
The benchmark 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor 3g (6-(4-methoxyphenyl)-3-(thien-3-yl)) achieves a KDR IC₅₀ of 19 nM [1]. Compound 439107-65-0 replaces the 3-thienyl with a bromine and the 4-MeO-Ph with a 4-Cl-Ph, producing a scaffold that is structurally unoptimized for KDR. BindingDB ChEMBL-derived data for 439107-65-0 show PfPK5 IC₅₀ = 1.30 × 10⁵ nM (130 μM) and human CDK1/cyclin B IC₅₀ = 1.20 × 10⁴ nM (12 μM), confirming weak pan-kinase affinity in its unelaborated form [2]. The critical differentiation is that 439107-65-0 is a synthetic intermediate—the C3-Br is a cross-coupling handle—not an endpoint inhibitor, whereas 3g is a fully optimized lead.
| Evidence Dimension | KDR kinase inhibition (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | Not reported as a KDR inhibitor; PfPK5 IC₅₀ = 130,000 nM, CDK1/cyclin B IC₅₀ = 12,000 nM |
| Comparator Or Baseline | Compound 3g: KDR IC₅₀ = 19 nM |
| Quantified Difference | >6,800-fold weaker PfPK5 inhibition vs. 3g KDR IC₅₀; 439107-65-0 is a diversification-ready intermediate, not a terminal kinase probe |
| Conditions | BindingDB/ChEMBL: PfPK5 (P. falciparum cyclin-dependent protein kinase) enzymatic assay; CDK1/cyclin B human enzymatic assay |
Why This Matters
Procurement decisions must recognize 439107-65-0 as an enabling building block for SAR library synthesis, not a pre-optimized kinase inhibitor.
- [1] Fraley, M. E. et al. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg. Med. Chem. Lett. 2002, 12 (19), 2767–2770. View Source
- [2] BindingDB entry BDBM50409725 (ChEMBL1213804). Affinity data for 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: PfPK5 IC₅₀ = 1.30E+5 nM, CDK1/cyclin B IC₅₀ = 1.20E+4 nM. View Source
